molecular formula C12H18N2O5S2 B2385935 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol CAS No. 2186237-01-2

1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol

Cat. No. B2385935
CAS RN: 2186237-01-2
M. Wt: 334.41
InChI Key: QXJBTQVOLVTHAA-UHFFFAOYSA-N
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Description

1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol, also known as MS-8, is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. MS-8 belongs to the class of azepane derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol is not fully understood. However, it has been suggested that this compound may act by modulating the activity of GABA receptors in the brain. GABA receptors are known to play a key role in the regulation of neuronal excitability and are the target of many drugs used to treat neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to modulate the levels of neurotransmitters in the brain, including GABA, glutamate, and dopamine. This compound has also been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. These effects suggest that this compound may have potential therapeutic applications in the treatment of neurological disorders, cancer, and inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound has also been shown to exhibit good solubility in a wide range of solvents, making it suitable for a variety of experimental conditions. However, this compound has some limitations for lab experiments. It is relatively expensive to synthesize and may not be readily available in large quantities. Additionally, this compound has been found to exhibit some toxicity in animal studies, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for the study of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol. One potential area of research is the development of new derivatives of this compound that exhibit improved biological activity and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the biological effects of this compound. This could involve the use of advanced techniques such as molecular modeling and proteomics. Finally, there is a need for further preclinical and clinical studies to evaluate the potential therapeutic applications of this compound in humans.
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biological activities, including anticonvulsant, anxiolytic, and analgesic activities. This compound has also been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. The synthesis of this compound has been optimized to yield high purity and good yields. However, this compound has some limitations for lab experiments, including its relatively high cost and toxicity. There are several future directions for the study of this compound, including the development of new derivatives and the investigation of its molecular mechanisms of action.

Synthesis Methods

The synthesis of 1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol involves the reaction of 3-chloro-6-methylpyridine-2-sulfonyl chloride with azepane-4-ol in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted into this compound by the addition of a reducing agent. The synthesis of this compound has been optimized to yield high purity and good yields.

Scientific Research Applications

1-(6-Methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anxiolytic, and analgesic activities. This compound has also been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. Due to its diverse biological activities, this compound has been considered as a potential lead compound for the development of new drugs.

properties

IUPAC Name

1-(6-methylsulfonylpyridin-3-yl)sulfonylazepan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S2/c1-20(16,17)12-5-4-11(9-13-12)21(18,19)14-7-2-3-10(15)6-8-14/h4-5,9-10,15H,2-3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJBTQVOLVTHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)N2CCCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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